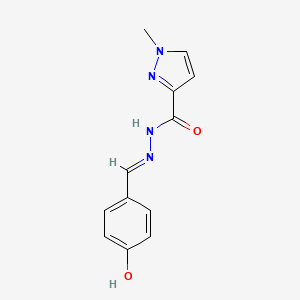![molecular formula C22H20N2O3S B6029579 isopropyl 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B6029579.png)
isopropyl 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoate, commonly known as isopropyl N-phenylcarbamothioate (INPT), is a synthetic compound that has been studied for its potential applications in various scientific fields. INPT is a member of the N-phenylcarbamothioate family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Isopropyl 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for drug development. This compound has also been studied for its potential use as a pesticide and insecticide due to its insecticidal and acaricidal activities.
Mechanism of Action
The mechanism of action of isopropyl 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of lipoxygenase (LOX), an enzyme involved in the production of leukotrienes, which are also mediators of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the production of nitric oxide (NO), a molecule involved in the regulation of blood flow and inflammation. This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which are molecules involved in cellular damage and aging. This compound has been shown to have antitumor effects in vitro and in vivo, and has been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
Isopropyl 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. Another advantage is that it has a number of potential applications in various scientific fields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that its potential toxicity and side effects are not well characterized, which makes it difficult to assess its safety for use in humans.
Future Directions
There are a number of future directions for research on isopropyl 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoate. One direction is to further investigate its mechanism of action, particularly with respect to its inhibition of COX-2 and LOX. Another direction is to investigate its potential use as a drug for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to assess its safety and potential toxicity in humans, as well as its potential environmental impact as a pesticide and insecticide.
Synthesis Methods
Isopropyl 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoate can be synthesized by reacting isopropyl 4-aminobenzoate with 1-naphthoyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds via an amide bond formation followed by a thioisocyanate addition to the amide nitrogen. The resulting product is then purified using column chromatography to obtain pure this compound.
properties
IUPAC Name |
propan-2-yl 4-(naphthalene-1-carbonylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-14(2)27-21(26)16-10-12-17(13-11-16)23-22(28)24-20(25)19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,1-2H3,(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIJCGGEXKWPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]methyl}-2-pyrrolidinone](/img/structure/B6029499.png)
![3-methyl-4-(1-naphthyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029506.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-methoxy-1-methylethyl)piperidine](/img/structure/B6029508.png)
![2-[4-(3,4-difluorobenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6029520.png)
![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B6029527.png)
![methyl (4-{[(1-oxo-4-phenylphthalazin-2(1H)-yl)acetyl]amino}phenoxy)acetate](/img/structure/B6029534.png)
![ethyl 4-[1'-(2,3-dihydro-1H-inden-5-yl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate](/img/structure/B6029540.png)

![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6029552.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6029559.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6029571.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzenesulfonamide](/img/structure/B6029601.png)
![7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6029606.png)
![2-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B6029611.png)